REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH2:12]1[O:20][CH:13]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>C(OC(C)C)(=O)C.[Zn]>[OH:20][CH:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:12][CH2:7][C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
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C[Si](Cl)(C)C
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Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
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Smiles
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BrCC(=O)OC
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Name
|
|
Quantity
|
21.3 g
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Type
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reactant
|
Smiles
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C1C(C2=CC=CC=C2)O1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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90 mL
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Type
|
solvent
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Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
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15.1 g
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 50° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-neck flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to 55° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 60° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 5° C. by external cooling
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WAIT
|
Details
|
had been continued at 5° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 25° C. within 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for a further 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Excess zinc was then filtered off
|
Type
|
CUSTOM
|
Details
|
the organic phase removed
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred at 0° C. with 40 ml of 1 N hydrochloric acid
|
Type
|
WASH
|
Details
|
finally washed with 20 ml of concentrated ammonia solution
|
Type
|
CUSTOM
|
Details
|
After the phase separation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure (>90% of the solvent isopropyl acetate was recovered)
|
Type
|
DISTILLATION
|
Details
|
After distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC(=O)OC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |